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molecular formula C21H18N2O4 B558812 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 195387-29-2

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B558812
M. Wt: 362.4 g/mol
InChI Key: GHRPKWXGCOWBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067622B2

Procedure details

After dissolving 9 (10.9 g, 57.2 mmol) into distilled water (80 ml), sodium hydroxide (9.2 g) was added to the solution. After stirring overnight, the solution was neutralized with 1N hydrochloric acid, followed by distillation under a reduced pressure. The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (100 ml, 1:1, v/v) to be used for next reaction. After dissolving sodium carbonate (5.3 g) into the solution, 9-fluorenylmethylchloroformate (17.8 g, 68.6 mmol) was added thereto. After stirring the mixture overnight, precipitates were collected by filtration to obtain 11 (12.3 g, 34.1 mmol). The filtrate was added to a mixed solution of 1M sodium carbonate solution and diethylether (1:1, v/v). Precipitates were collected by filtration to further obtain 11 (3.4 g). After acidifying the water layer with 10% hydrochloric acid, the water layer was extracted with ethyl acetate. The organic layer was distilled under a reduced pressure and then recrystallized with hexane-dioxane to further obtain 11 (1.6 g). (Total yield: 17.3 g, 84%)
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]([C:6]1[N:7]([CH3:12])[CH:8]=[C:9]([NH2:11])[CH:10]=1)=[O:5].C(=O)([O-])[O-].[Na+].[Na+].[CH:19]1[C:31]2[CH:30]([CH2:32][O:33][C:34](Cl)=[O:35])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1>>[CH:19]1[C:31]2[CH:30]([CH2:32][O:33][C:34]([NH:11][C:9]3[CH:10]=[C:6]([C:4]([OH:3])=[O:5])[N:7]([CH3:12])[CH:8]=3)=[O:35])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
Cl.COC(=O)C=1N(C=C(C1)N)C
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
17.8 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
into distilled water (80 ml), sodium hydroxide (9.2 g)
ADDITION
Type
ADDITION
Details
was added to the solution
DISTILLATION
Type
DISTILLATION
Details
followed by distillation under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (100 ml, 1:1
CUSTOM
Type
CUSTOM
Details
v/v) to be used for next reaction
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring the mixture overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC=1C=C(N(C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.1 mmol
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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